(4-(3-Oxocyclobutyl)phenyl)boronic acid

Description

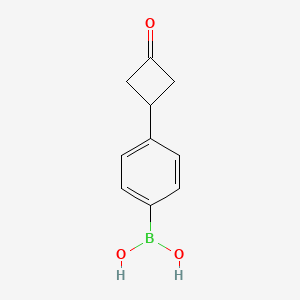

Structure

2D Structure

Properties

IUPAC Name |

[4-(3-oxocyclobutyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPKMPFUDVBYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC(=O)C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400705 | |

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254893-03-3 | |

| Record name | [4-(3-Oxocyclobutyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 3 Oxocyclobutyl Phenyl Boronic Acid

Lewis Acidity and Boronate Complex Formation

The reactivity of boronic acids is fundamentally linked to the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. This allows for interaction with Lewis bases to form tetrahedral boronate complexes.

Reversible Covalent Interactions with Lewis Bases

(4-(3-Oxocyclobutyl)phenyl)boronic acid, like other boronic acids, engages in reversible covalent interactions with Lewis bases. In aqueous media, a primary Lewis base is the hydroxide (B78521) ion, leading to the formation of a tetrahedral boronate anion. This equilibrium is pH-dependent. The general reaction is as follows:

RB(OH)₂ + H₂O ⇌ RB(OH)₃⁻ + H⁺

This interaction is a hallmark of boronic acid chemistry and is crucial for many of its applications, including in sensing and dynamic covalent chemistry. The reversibility of this bond allows for dynamic systems that can respond to changes in the chemical environment.

Formation of Tetrahedral Boronate Complexes

The trigonal planar geometry of the boronic acid undergoes a change to a tetrahedral geometry upon complexation with a Lewis base. This structural change is central to its mechanism of action in various chemical transformations. The formation of a stable tetrahedral boronate complex is a prerequisite for the transmetalation step in Suzuki-Miyaura cross-coupling reactions. The stability of this complex is influenced by the electronic nature of the substituents on the phenyl ring.

Transmetalation Processes in Catalytic Cycles

In transition metal-catalyzed reactions, particularly the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the organic group (in this case, the 4-(3-oxocyclobutyl)phenyl group) from the boron atom to the metal center, typically palladium. This step is often considered the rate-determining step of the catalytic cycle.

| Step in Suzuki-Miyaura Coupling | Description | Role of this compound |

| Oxidative Addition | A Pd(0) complex reacts with an organic halide to form a Pd(II) species. | Not directly involved. |

| Transmetalation | The organic group is transferred from the boron atom to the palladium center. | The 4-(3-oxocyclobutyl)phenyl group is transferred. |

| Reductive Elimination | The two organic groups on the palladium center couple, and the Pd(0) catalyst is regenerated. | Not directly involved. |

Intramolecular 1,2-Migration Phenomena

Role of the 3-Oxocyclobutyl Moiety in Modulating Boron Reactivity

The 3-oxocyclobutyl substituent plays a significant role in modulating the reactivity of the boronic acid group through a combination of electronic and steric effects.

Electronic Effects: The carbonyl group within the cyclobutyl ring acts as an electron-withdrawing group through inductive effects. This withdrawal of electron density from the phenyl ring and, consequently, from the boron atom increases the Lewis acidity of the boronic acid. A higher Lewis acidity can lead to a lower pKa, favoring the formation of the boronate anion at a lower pH. This can have a significant impact on reactions where the boronate is the active species, such as in the transmetalation step of Suzuki-Miyaura coupling.

Steric Effects: The cyclobutyl ring, being a strained four-membered ring, introduces a degree of steric hindrance around the boronic acid group. This steric bulk can influence the approach of reactants to the boron center and may affect the rotational freedom around the C-B bond. In the solid state, this can lead to specific preferred conformations. X-ray crystallographic analysis of this compound reveals that the molecule crystallizes in a monoclinic space group, with the boronic acid group adopting a trigonal planar geometry. The cyclobutanone (B123998) moiety introduces some steric strain, which can slightly distort the coplanarity of the boronate group relative to the aromatic ring.

| Effect | Description | Influence on Reactivity |

| Electronic | The carbonyl group is electron-withdrawing. | Increases Lewis acidity of the boron atom. |

| Steric | The cyclobutyl ring introduces steric bulk. | Can influence reaction rates and molecular conformation. |

Applications of 4 3 Oxocyclobutyl Phenyl Boronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions as a Central Synthetic Tool

Cross-coupling reactions are fundamental in modern chemistry for constructing complex molecular frameworks from simpler precursors. (4-(3-Oxocyclobutyl)phenyl)boronic acid is primarily employed in this context, especially in palladium-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, widely used in the pharmaceutical industry for the synthesis of biaryl and related structures. this compound is frequently used as the organoboron partner in these reactions, typically coupling with various aryl or heteroaryl halides to create more complex molecular architectures, often as intermediates in the synthesis of kinase inhibitors and other biologically active compounds. researchgate.netgoogleapis.com

Catalytic Systems and Ligand Effects

Specific studies detailing the optimization of catalytic systems or the effects of different ligands exclusively for this compound are not widely published. However, its use in synthetic procedures, often found in patents, relies on standard and robust Suzuki-Miyaura catalytic systems. These systems generally consist of a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) or preformed complexes such as tetrakis(triphenylphosphine)palladium(0).

The choice of ligand is critical for the efficiency of the reaction, with phosphine-based ligands being the most common. The specific ligand used in reactions involving this boronic acid would be chosen based on the nature of the coupling partner (the aryl halide), but detailed comparative studies for this specific compound are not available.

Substrate Scope and Functional Group Compatibility

The key feature of this compound is the presence of a ketone functional group within the cyclobutyl ring. The successful use of this compound in various syntheses demonstrates the compatibility of the 3-oxocyclobutyl moiety under typical Suzuki-Miyaura conditions. The reaction is known for its broad functional group tolerance, and the ketone group in this substrate is generally stable and does not interfere with the palladium-catalyzed cycle.

The reaction scope typically involves the coupling of this compound with a range of aryl and heteroaryl halides (Cl, Br, I) or triflates. Its application in medicinal chemistry suggests it couples effectively with complex heterocyclic partners to produce inhibitors of various enzymes. uni-heidelberg.de

Table 1: Representative Suzuki-Miyaura Reaction with a Phenyl Boronic Acid Derivative

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Aryl Halide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Biaryl Compound |

This table represents a generic Suzuki-Miyaura reaction; specific yield and conditions for this compound vary depending on the coupling partner.

Regioselectivity and Atroposelectivity Considerations

The structure of this compound does not present intrinsic challenges for regioselectivity, as it has a single boronic acid group in the para position. Any regioselectivity considerations would arise from the coupling partner if it possesses multiple reactive sites.

Atroposelectivity, which relates to the selective synthesis of atropisomers (stereoisomers arising from restricted rotation about a single bond), is not a relevant consideration for most reactions involving this compound. Significant atroposelectivity typically requires the formation of a biaryl system with bulky ortho-substituents, which is not an inherent feature of this compound itself. No specific studies on atroposelective couplings with this compound have been found.

Mechanistic Aspects and Intermediate Identification

There are no specific mechanistic studies or identified intermediates reported in the literature for Suzuki-Miyaura reactions involving this compound. The mechanism is presumed to follow the generally accepted catalytic cycle for Suzuki-Miyaura reactions:

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide partner.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation of the boronic acid with a base.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

The presence of the oxocyclobutyl group is not expected to fundamentally alter this pathway.

Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically coupling boronic acids with amines (N-H) or alcohols (O-H) to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org Despite the versatility of this reaction, there are no specific examples or detailed research findings in the surveyed scientific literature that document the use of this compound as a substrate in Chan-Lam coupling reactions. While theoretically possible, its practical application in this context has not been reported.

Liebeskind-Srogl Coupling Reactions

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. This reaction is particularly valuable for the synthesis of ketones under neutral conditions, making it compatible with a wide range of functional groups. The general mechanism involves the oxidative addition of the thioester to a palladium(0) complex, followed by transmetalation with a copper(I) carboxylate and the boronic acid, and subsequent reductive elimination to yield the ketone product. While various arylboronic acids are known to participate in this reaction, specific studies employing this compound have not been reported.

Conjugate Addition Reactions

Conjugate addition reactions, specifically Michael additions, involving organoboronic acids are a powerful method for the formation of carbon-carbon bonds. In these reactions, the aryl group from the boronic acid adds to the β-position of an α,β-unsaturated carbonyl compound. These reactions are typically catalyzed by transition metals such as rhodium or palladium. The choice of catalyst and ligands can influence the efficiency and enantioselectivity of the addition. Although phenylboronic acid and its derivatives are commonly used nucleophiles in this transformation, there is no published research detailing the use of this compound in conjugate addition reactions to date.

Homologation Reactions

Homologation reactions of boronic acids involve the insertion of a one-carbon unit into the carbon-boron bond, effectively elongating the carbon chain. A well-known example is the Matteson homologation, which utilizes a chloromethyl)lithium reagent to convert a boronic ester into its next higher homolog. This process is highly valuable for the stereospecific synthesis of complex molecules. While this methodology has been applied to a variety of arylboronic esters, there are no specific examples in the scientific literature of homologation reactions performed on this compound.

Electrophilic Allyl Shifts

Electrophilic allyl shifts, or allylic rearrangements, can be influenced by the presence of organoboron species. In some contexts, allylboronates can undergo rearrangements, but the direct participation of an arylboronic acid like this compound in initiating or undergoing a distinct electrophilic allyl shift is not a commonly documented reaction type. More typically, allylboronates are used as nucleophiles in reactions with aldehydes and ketones. There is no available data on electrophilic allyl shifts involving this compound.

C-H Coupling Reactions

Direct C-H coupling reactions using boronic acids as coupling partners have emerged as a highly efficient strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. In these reactions, a C-H bond of one reactant is directly coupled with the boronic acid, typically under palladium catalysis. This allows for the streamlined construction of biaryl compounds and other complex architectures. While this is a broad and active area of research for many arylboronic acids, specific studies detailing the use of this compound in C-H coupling reactions have not been found.

Functional Group Interconversions and Derivatization

Oxidation Pathways

The oxidation of the carbon-boron bond is a fundamental transformation of boronic acids, most commonly leading to the formation of phenols. This reaction is typically achieved using an oxidizing agent such as hydrogen peroxide under basic conditions. The mechanism involves the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the corresponding alcohol (in this case, a phenol). While this is a general and reliable reaction for virtually all arylboronic acids, specific studies detailing the oxidation of this compound, including reaction conditions and yields, are not present in the available scientific literature.

Protonolysis Reactions

Protonolysis, or protodeboronation, is a fundamental reaction of organoboronic acids characterized by the cleavage of the carbon-boron bond by a proton source, resulting in the formation of a C-H bond. In the case of this compound, this reaction yields 3-(4-phenyl)cyclobutan-1-one. While this transformation can be synthetically useful for selective isotopic labeling (using a deuterium (B1214612) source) or for the removal of a directing group, it is more commonly encountered as a competitive side reaction in transition metal-catalyzed cross-coupling processes, such as the Suzuki-Miyaura reaction. The presence of acidic conditions, protic solvents, or elevated temperatures can promote this undesired pathway, reducing the yield of the intended coupled product.

Table 1: General Scheme for Protonolysis of this compound

| Reactant | Conditions | Product |

| This compound | H⁺ source (e.g., H₂O, acid) | 3-(4-Phenyl)cyclobutan-1-one |

| Heat, Protic Solvent |

Halodeboronation Reactions

Halodeboronation provides a direct method for converting the C–B bond of an arylboronic acid into a C–X bond (where X = Cl, Br, I). This reaction is particularly valuable for introducing halogen atoms onto an aromatic ring with high regioselectivity, affording aryl halides that are themselves versatile intermediates for further functionalization. A facile and scalable method for the halodeboronation of aryl boronic acids involves the use of 1,3-dihalo-5,5-dimethylhydantoins as the halogen source. nih.gov For instance, treating an aryl boronic acid with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a catalytic amount of sodium methoxide (B1231860) can yield the corresponding aryl bromide in good to excellent yields. nih.gov Similarly, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can be used for chlorination. This methodology allows for the efficient conversion of this compound into its corresponding aryl bromide or chloride derivatives.

Table 2: Halodeboronation of this compound

| Halogenating Agent | Catalyst | Product |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | NaOMe (5 mol%) | 3-(4-Bromophenyl)cyclobutan-1-one |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | NaOMe (5 mol%) | 3-(4-Chlorophenyl)cyclobutan-1-one |

Role as a Building Block for Complex Molecular Architectures

Boronic acids are recognized as exceptionally versatile building blocks for the construction of complex molecular architectures. nih.govnih.gov Their stability, ease of handling, and broad reactivity profile make them indispensable reagents in modern organic synthesis. nih.gov this compound exemplifies this utility, offering a bifunctional platform for molecular elaboration. The boronic acid group serves as a handle for a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions, while the phenyl-cyclobutanone core provides a rigid scaffold that can be incorporated into larger, more complex structures. This dual nature allows chemists to introduce the unique oxocyclobutylphenyl motif into a wide range of molecular frameworks. rsc.org

The most prominent application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of C-C bonds. chemicalbook.com This reaction enables the coupling of this compound with a diverse range of aryl and heteroaryl halides or triflates. mdpi.comnih.gov The result is the synthesis of complex biaryl and heteroaryl systems where the (4-(3-oxocyclobutyl)phenyl) unit is appended to another aromatic or heteroaromatic ring. nih.gov This strategy is a cornerstone of medicinal chemistry and materials science for assembling molecules with tailored electronic and steric properties. The reaction generally exhibits high functional group tolerance, allowing for the construction of highly decorated molecular structures. researchgate.netorganic-chemistry.org

Table 3: Example Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Catalyst/Base System | Product Class |

| 4-Bromopyridine | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-heteroaryl |

| Methyl 4-iodobenzoate | Pd(OAc)₂ / SPhos / K₃PO₄ | Biaryl |

| 2-Chloropyrimidine | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | Aryl-heteroaryl |

The structural attributes of this compound make it an attractive building block for creating molecular scaffolds for chemical biology. nih.gov Boronic acids are a well-known class of reagents for constructing bioconjugates and can act as reversible covalent inhibitors of enzymes, particularly serine proteases. rsc.orgresearchgate.netnih.gov The phenylboronic acid moiety can form a stable tetrahedral adduct with the catalytic serine residue in an enzyme's active site. The cyclobutanone (B123998) group provides an additional point of interaction or a site for further chemical modification to enhance binding affinity or selectivity. The incorporation of this building block into larger molecules can lead to the development of novel therapeutic agents, diagnostic probes, and tools for studying biological systems. nih.govnih.gov

Table 4: Potential Applications in Chemical Biology

| Application Area | Rationale |

| Enzyme Inhibition | The boronic acid can act as a warhead for covalent inhibition of serine hydrolases. |

| Bioconjugation | The boronic acid can form reversible esters with diols present on biomolecules like carbohydrates. rsc.org |

| Molecular Probes | The cyclobutanone can be functionalized with fluorophores or affinity tags. |

| Drug Discovery Scaffolds | The rigid phenyl-cyclobutanone core can be used to orient functional groups in 3D space to match protein binding sites. nih.gov |

A key feature of boronic acids is their ability to undergo reversible condensation reactions with diols to form stable cyclic boronate esters. nih.gov This dynamic covalent chemistry is a powerful tool for the template-free, self-assembly of complex supramolecular structures such as macrocycles and cages. nih.govresearchgate.net this compound can serve as a linear or angled component in such constructions. By reacting it with ditopic or polytopic alcohols, it is possible to generate large, shape-persistent macrocyclic structures. nih.gov The defined geometry of the phenyl spacer and the presence of the cyclobutanone group can influence the final architecture and properties of the assembled supramolecular entity, opening avenues for applications in molecular recognition and materials science. rsc.org

Table 5: Illustrative Macrocyclization via Boronate Ester Formation

| Reactants | Reaction Type | Resulting Structure |

| This compound + Pentaerythritol (a tetraol) | Boronate ester condensation | A cage-like supramolecular structure |

| This compound + 1,4-Benzenedimethanol (a diol) | Boronate ester condensation | A [2+2] macrocyclic boronate ester |

Theoretical and Computational Studies of 4 3 Oxocyclobutyl Phenyl Boronic Acid

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangements of atoms (conformers) and the precise geometric parameters of the molecule.

Boronic Acid Moiety Conformation: The boronic acid group, -B(OH)₂, attached to the phenyl ring exhibits specific conformational preferences. Computational studies on phenylboronic acid and its derivatives show that the lowest energy conformations are typically those where the boronic acid group is coplanar or nearly coplanar with the phenyl ring. nih.gov This planarity allows for favorable π-conjugation between the p-orbitals of the phenyl ring and the vacant p-orbital on the boron atom. Rotation around the Carbon-Boron bond leads to higher energy conformers where this conjugation is disrupted. nih.gov The two hydroxyl (-OH) groups can also rotate, leading to different conformers, commonly referred to as cis-trans (or endo-exo) and cis-cis, which are close in energy.

Oxocyclobutyl Moiety Conformation: Unlike five- or six-membered rings, four-membered rings like cyclobutane (B1203170) are inherently strained. To alleviate some of this strain, the cyclobutane ring is not flat but adopts a puckered or "folded" conformation. dalalinstitute.com In (4-(3-Oxocyclobutyl)phenyl)boronic acid, the oxocyclobutyl ring is expected to be puckered, with one carbon atom deviating from the plane formed by the other three. This puckering reduces the torsional strain that would be present in a planar arrangement. The presence of the keto (C=O) group influences the degree of puckering.

The combination of these factors results in several possible low-energy conformers for the entire molecule, differing primarily in the orientation of the boronic acid group and the puckering of the cyclobutyl ring relative to the central phenyl ring.

The introduction of the 3-oxocyclobutyl group at the para-position of the phenylboronic acid core influences the molecule's geometry through both electronic and steric effects. The carbonyl group within the cyclobutyl ring acts as an electron-withdrawing group, which modifies the electronic distribution across the phenyl ring and affects bond lengths and angles.

Theoretical calculations on substituted phenylboronic acids have shown that electron-withdrawing substituents can lead to a shortening of the C-B bond and affect the bond lengths within the phenyl ring. mdpi.com The steric bulk of the puckered cyclobutyl ring can also influence the rotational barrier around the bond connecting it to the phenyl ring.

Below is a table of predicted geometric parameters for key bonds and angles in this compound, based on DFT calculations of analogous substituted phenylboronic acids.

| Parameter | Description | Predicted Value |

|---|---|---|

| r(C-B) | Carbon-Boron bond length | ~1.56 Å |

| r(B-O) | Average Boron-Oxygen bond length | ~1.37 Å |

| r(C=O) | Carbonyl Carbon-Oxygen bond length | ~1.22 Å |

| ∠(O-B-O) | Angle within the boronic acid group | ~118-120° |

| ∠(C-C-C)phenyl | Average angle within the phenyl ring | ~120° |

| τ(C-C-B-O) | Dihedral angle defining boronic acid orientation | ~0° or ~180° |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods allow for the calculation of various descriptors that provide insight into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For arylboronic acids, the HOMO is typically a π-orbital localized primarily on the phenyl ring, while the LUMO has a significant contribution from the empty p-orbital of the boron atom. lodz.pl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

The presence of the electron-withdrawing 3-oxocyclobutyl substituent is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. rsc.org This effect can modulate the molecule's reactivity in processes such as Suzuki-Miyaura cross-coupling reactions.

| Orbital | Primary Localization | Predicted Energy Trend (vs. Phenylboronic Acid) | Role in Reactivity |

|---|---|---|---|

| HOMO | π-system of the phenyl ring | Lowered Energy | Nucleophilic character |

| LUMO | Phenyl ring and empty p-orbital on Boron | Lowered Energy | Electrophilic character / Lewis acidity |

| HOMO-LUMO Gap | Energy difference (ΔE) | Slightly modified | Indicator of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. preprints.org

For this compound, the MEP surface is expected to show:

Intense Negative Potential: Localized around the oxygen atoms of the boronic acid's hydroxyl groups and the carbonyl oxygen of the cyclobutanone (B123998) ring, due to the high electronegativity and lone pairs of electrons on these atoms.

Intense Positive Potential: Localized around the acidic hydrogen atoms of the boronic acid's -OH groups, making them sites for hydrogen bonding and interaction with bases.

Moderately Negative Potential: Associated with the π-electron cloud of the aromatic phenyl ring.

Vibrational Spectroscopy Predictions and Assignments

Theoretical vibrational analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and their corresponding intensities, specific absorption bands in an experimental spectrum can be assigned to the motions of particular functional groups. This is crucial for structural confirmation.

The calculated vibrational spectrum of this compound would exhibit characteristic frequencies for each of its functional parts. The table below lists the predicted assignments for the most significant vibrational modes. It is common practice to apply a scaling factor to computationally derived frequencies to better match experimental values. chem-soc.si

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3600 - 3200 | O-H stretch | Broad band from the boronic acid hydroxyl groups, often involved in hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretch | Stretching of C-H bonds on the phenyl ring. |

| 2980 - 2850 | Aliphatic C-H stretch | Stretching of C-H bonds on the cyclobutyl ring. |

| 1790 - 1760 | C=O stretch | Strong, characteristic absorption from the ketone in the strained cyclobutanone ring. |

| 1610 - 1580 | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |

| 1400 - 1310 | B-O stretch | Stretching of the Boron-Oxygen single bonds. |

| 1100 - 1000 | C-B stretch | Stretching of the Carbon-Boron bond connecting the phenyl ring and boronic acid. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure verification and for understanding the electronic environment of atomic nuclei. Density Functional Theory (DFT) has become a standard and reliable method for calculating NMR parameters. uni-bonn.de The typical approach involves the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the gauge-origin problem in magnetic property calculations.

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Subsequently, NMR shielding tensors are calculated for this optimized structure. The final chemical shifts are then determined by referencing the calculated isotropic shielding values (σ_iso_) of the molecule's nuclei to the shielding value of a standard reference compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Solvent effects can significantly influence chemical shifts and are often incorporated into calculations using continuum solvation models like the Polarizable Continuum Model (PCM). liverpool.ac.uk These models simulate the bulk electrostatic effects of the solvent environment on the molecule. researchgate.net For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the protons of the cyclobutyl ring, and the hydroxyl protons of the boronic acid group. The predicted ¹³C NMR spectrum would similarly show characteristic shifts for the phenyl ring carbons, the carbonyl and methylene (B1212753) carbons of the cyclobutyl moiety, and the carbon atom directly bonded to the boron atom.

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are relative to TMS and are for illustrative purposes based on DFT calculations for similar structures.

| 1H NMR Predictions | 13C NMR Predictions | ||

|---|---|---|---|

| Atom Position | Predicted Shift (ppm) | Atom Position | Predicted Shift (ppm) |

| B(OH)2 | ~8.10 | C-B | ~132.0 |

| Aromatic C-H (ortho to -B(OH)2) | ~7.95 | Aromatic C-H (ortho to -B(OH)2) | ~135.5 |

| Aromatic C-H (meta to -B(OH)2) | ~7.40 | Aromatic C-H (meta to -B(OH)2) | ~128.0 |

| Cyclobutyl C-H (methine) | ~3.70 | Aromatic C (ipso to cyclobutyl) | ~145.0 |

| Cyclobutyl C-H (methylene) | ~3.30 | Cyclobutyl C=O | ~208.0 |

| Cyclobutyl CH | ~35.0 | ||

| Cyclobutyl CH2 | ~48.0 |

Reaction Pathway Energetics and Transition State Analysis for Key Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathway energetics and the characterization of transition states. For this compound, key transformations include the Suzuki-Miyaura cross-coupling reaction and oxidation (deboronation) reactions. nih.govnih.gov

DFT calculations can be used to model the entire reaction coordinate for these processes. researchgate.net By locating the transition state (a first-order saddle point on the potential energy surface) for each elementary step, the activation energy (ΔG‡) can be calculated. This value represents the energy barrier that must be overcome for the reaction to proceed and is crucial for understanding reaction kinetics.

For instance, in the Suzuki-Miyaura reaction, a critical step is transmetalation, where the aryl group is transferred from the boron atom to the palladium catalyst. nih.gov Computational analysis can elucidate the geometry of the transition state and the energetic cost associated with this transfer. Similarly, the mechanism of oxidative deboronation, a common side reaction or degradation pathway, can be investigated. nih.gov Studies on phenylboronic acid have shown that oxidation by species like hydrogen peroxide proceeds through a transition state involving the formation of a boron-peroxide intermediate. nih.gov The energetics of these pathways provide insights into the stability and reactivity of the boronic acid under various conditions.

The table below presents hypothetical activation energies for a key transformation of this compound, illustrating the type of data obtained from such computational studies.

Table 2: Illustrative Reaction Pathway Energetics Values are hypothetical and represent typical energy barriers for key reaction steps involving arylboronic acids.

| Reaction / Transformation | Key Step Analyzed | Calculated Activation Energy (ΔG‡, kcal/mol) | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Transmetalation | 15 - 25 | Rate-determining step; influences overall reaction speed. |

| Oxidative Deboronation | Reaction with H2O2 | 20 - 30 | Indicates susceptibility to degradation under oxidative conditions. |

Intermolecular Interactions and Hydrogen Bonding Networks in Co-crystals and Adducts

The solid-state structure of this compound and its derivatives is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The boronic acid functional group, –B(OH)₂, is an excellent hydrogen bond donor and acceptor, making it a highly effective motif in crystal engineering. diva-portal.orgmdpi.com

Arylboronic acids commonly form centrosymmetric cyclic homodimers in the solid state through hydrogen bonds between the hydroxyl groups of two molecules. nih.gov This interaction creates a characteristic R²₂(8) graph-set motif. mdpi.com Beyond self-assembly, the boronic acid group can form robust hydrogen bonds with a variety of functional groups on other molecules (co-formers), such as pyridines, amides, and carboxylic acids, leading to the formation of binary co-crystals or adducts. mdpi.comnih.gov

The following table summarizes the types of intermolecular interactions and their typical geometric parameters that would be expected in co-crystals and adducts of this compound.

Table 3: Typical Intermolecular Interactions in Boronic Acid Co-crystals Geometric parameters are representative values observed in the crystal structures of related arylboronic acids.

| Interaction Type | Description | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| O-H···O (Homodimer) | Interaction between two boronic acid groups. | 2.6 - 2.8 | 165 - 180 |

| O-H···N (Heterosynthon) | Interaction with a nitrogen-containing co-former (e.g., pyridine). | 2.7 - 2.9 | 160 - 180 |

| C-H···O | Weak hydrogen bond involving aromatic or aliphatic C-H and an oxygen acceptor. | 3.2 - 3.5 | 130 - 160 |

| π–π Stacking | Interaction between parallel aromatic rings. | 3.4 - 3.8 (centroid-centroid) | N/A |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Reactions Involving (4-(3-Oxocyclobutyl)phenyl)boronic Acid

The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. chemicalbook.comgeorganics.sk Future research will likely focus on developing novel catalytic systems tailored to the specific electronic and steric properties of this compound. The electron-withdrawing nature of the carbonyl group in the cyclobutanone (B123998) ring can influence the reactivity of the boronic acid, potentially requiring customized catalyst and ligand systems to achieve optimal yields and reaction kinetics.

Beyond its role as a reagent, the field of boronic acid catalysis (BAC), where the boronic acid itself acts as a Lewis acid catalyst, opens up new possibilities. nih.govrsc.org These catalysts are effective in promoting a variety of organic transformations, including dehydrative reactions for amide and ester formation. rsc.org Research may explore the catalytic activity of this compound or its derivatives, where the oxocyclobutyl group could modulate catalytic performance or participate in tandem reaction sequences. The development of catalysts that can selectively activate either the boronic acid or the ketone functionality will be a key area of investigation.

Table 1: Potential Catalytic Applications and Research Focus

| Reaction Type | Role of Boronic Acid | Potential Catalyst System | Research Objective |

| Suzuki-Miyaura Coupling | Phenyl group donor | Custom Pd(0) complexes with tailored phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | Overcoming electronic effects of the oxocyclobutyl group to improve coupling efficiency. |

| Heck-Type Coupling | Phenyl group donor | Palladium catalysts | Expanding the scope of C-C bond formation with alkenes and alkynes. chemicalbook.com |

| Amide Synthesis | Lewis Acid Catalyst | The compound itself or derivatives | Catalyzing dehydrative coupling of carboxylic acids and amines under mild conditions. rsc.org |

| Friedel-Crafts Reactions | Lewis Acid Catalyst | The compound itself or derivatives | Activating alcohols for electrophilic aromatic substitution reactions. rsc.org |

Exploration of Asymmetric Synthesis Applications

The presence of a prochiral ketone within the cyclobutane (B1203170) ring makes this compound an attractive substrate for asymmetric synthesis. Future research is poised to explore the enantioselective transformation of this ketone to access chiral building blocks with high optical purity.

Key research avenues include:

Asymmetric Reduction: Developing catalytic systems for the enantioselective reduction of the cyclobutanone to the corresponding cyclobutanol. This would provide access to chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.

Asymmetric Addition: Investigating the enantioselective addition of nucleophiles (e.g., organometallics, enolates) to the carbonyl group. This would create chiral tertiary alcohols with defined stereochemistry.

Catalyst-Directed Reactions: Utilizing the boronic acid moiety to coordinate with a chiral catalyst, thereby directing a stereoselective reaction at the remote ketone. This approach leverages the dual functionality of the molecule to achieve high levels of stereocontrol.

Furthermore, the broader field of asymmetric reactions involving boronic acids, such as enantioselective 1,4-additions (conjugate additions) to unsaturated systems and rhodium-catalyzed processes, provides a template for future work. researchgate.netnih.gov Chiral catalysts, such as those based on BINOL derivatives, have proven effective in mediating highly enantioselective additions of arylboronic acids to various acceptors. researchgate.netnih.gov Applying these methodologies using this compound could lead to the synthesis of complex, optically active molecules.

Flow Chemistry Approaches for Enhanced Synthesis and Scalability

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of boronic acids, including improved safety, efficiency, and scalability. organic-chemistry.org The synthesis of many phenylboronic acids involves organolithium intermediates, which are often handled at cryogenic temperatures in batch processes. researchgate.net Flow chemistry provides precise control over reaction parameters such as temperature and mixing, enabling these sensitive reactions to be performed safely and with high throughput. organic-chemistry.org

Future research will likely focus on adapting existing flow chemistry protocols for the multigram-scale synthesis of this compound. organic-chemistry.orgresearchgate.net By employing continuous flow reactors, key synthetic steps, such as lithium-halogen exchange followed by quenching with a borate (B1201080) ester, can be performed with reaction times of seconds, a dramatic improvement over batch methods. organic-chemistry.org This approach not only accelerates the synthesis but also facilitates rapid optimization and production, making the compound more accessible for both academic research and industrial development. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |

| Reaction Time | Hours | Seconds to minutes organic-chemistry.org |

| Temperature Control | Difficult to maintain homogeneity | Precise and rapid organic-chemistry.org |

| Mixing | Often inefficient | Highly efficient organic-chemistry.org |

| Safety | Handling of unstable intermediates (e.g., organolithiums) at scale is hazardous | Small reactor volumes enhance safety |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time ("scaling out") organic-chemistry.org |

| Throughput | Lower | Can reach tens of grams per hour organic-chemistry.org |

Integration into Advanced Materials Science Research (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties. tcichemicals.com Boronic acids are foundational building blocks for COFs, capable of undergoing self-condensation to form robust boroxine (B1236090) or boronate ester linkages that define the framework's structure. tcichemicals.comrsc.org

This compound is an ideal candidate for use as a functional monomer in the synthesis of novel COFs. Its integration would introduce reactive ketone functionalities directly onto the porous framework's backbone. These appended ketone groups can serve as sites for post-synthetic modification, allowing for the covalent attachment of other molecules. This capability could be used to:

Develop COF-based sensors, where the ketone group acts as a recognition or binding site. bohrium.com

Create heterogeneous catalysts by immobilizing catalytic species within the COF pores.

Design specialized adsorbents for targeted capture and separation of molecules.

Moreover, monofunctional boronic acids can be employed as "truncating" agents to control the growth and introduce specific functionalities into 3D COF networks. researchgate.net In this context, this compound could be used to cap the pores of existing COFs, introducing a ketone-lined surface with unique chemical properties. The ability to build this specific functionality into such highly ordered materials opens a vast design space for creating advanced materials for catalysis, separation, and molecular storage. tcichemicals.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(3-Oxocyclobutyl)phenyl)boronic acid and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between cyclobutyl ketone precursors and arylboronic acids. For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., with 4-bromophenyl derivatives) can introduce the boronic acid moiety . Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to avoid side products. Yields ranging from 62% to 85% have been reported for analogous compounds using methanol or DMSO as solvents and NaH/K₂CO₃ as bases .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

- ¹H NMR : Peaks for cyclobutyl protons (δ ~2.6–3.0 ppm, split due to ring strain) and aromatic protons (δ ~7.3–8.1 ppm) .

- ¹³C NMR : Carbonyl signals (δ ~198 ppm for the 3-oxocyclobutyl group) and boron-adjacent aromatic carbons (δ ~130–140 ppm) .

Purity can be confirmed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with >97% purity thresholds .

Q. What solvent systems are suitable for stabilizing boronic acid derivatives during reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stabilize boronic acids via hydrogen bonding. For aqueous reactions, buffered systems (pH 7–9) prevent boronic acid dehydration to boroxines. Co-solvents like THF or MeCN are recommended for cross-coupling reactions .

Advanced Research Questions

Q. How do electronic modifications on the phenyl ring influence the electrochemical properties of this compound?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -CF₃) or electron-donating groups (e.g., -OCH₃) alter conductance. For example:

- 2D Conductance Histograms : Under 200 mV bias, 4-(methylthio)phenyl boronic acid shows a primary conductance peak at ~10⁻³ G₀ (G₀ = 77.5 μS), attributed to thiol-gold electrode interactions .

- Oxidative Coupling : Electric potentials (100–200 mV) promote intermolecular coupling, forming dimers with distinct conductance profiles .

Computational modeling (DFT) can correlate HOMO-LUMO gaps with experimental conductance data.

Q. What structural features enhance the inhibitory potency of boronic acids against Autotaxin (ATX)?

- Methodological Answer : Boronic acids target the ATX active-site threonine (Thr209). Key modifications include:

- Boronic Acid Positioning : Para-substitution on the phenyl ring improves IC₅₀ values (e.g., 6 nM for optimized derivatives vs. micromolar ranges for non-boronic analogs) .

- Hydrophobic Side Chains : Cyclobutyl or fluorophenyl groups enhance binding via van der Waals interactions with the hydrophobic ATX pocket .

Table 1 : Inhibitory Activity of Boronic Acid Derivatives

| Compound | IC₅₀ (nM) | Key Modification |

|---|---|---|

| Base derivative | 6000 | None |

| Optimized derivative | 6 | Cyclobutyl + Fluorine |

Q. How can boronic acids be functionalized for biological activity studies, such as tubulin polymerization inhibition?

- Methodological Answer :

- Cis-Stilbene Analogs : Introducing boronic acid to the B-ring of combretastatin analogs (e.g., replacing -OH with -B(OH)₂) enhances tubulin binding. Compound 13c (IC₅₀ = 21 μM) induces apoptosis in Jurkat cells at 10⁻⁸ M .

- Prodrug Strategies : Conjugation with picolinate esters or hydroxymethyl groups improves solubility and bioavailability .

- Fluorescence Tagging : Boronic acid-functionalized carbon dots enable real-time tracking of cellular uptake and localization .

Methodological Challenges and Contradictions

Q. How can researchers resolve contradictions in reported yields for similar boronic acid syntheses?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Palladium catalysts (e.g., Pd(OAc)₂) with residual ligands may reduce efficiency. Use freshly distilled solvents and rigorously dried reagents .

- Workup Procedures : Acidic quenching (e.g., HCl) can hydrolyze boronic esters. Neutral aqueous extraction (pH 7) is recommended .

Q. What are the limitations of using boronic acids in aqueous biological assays?

- Methodological Answer :

- pH Sensitivity : Boronic acids form reversible esters with diols (e.g., sugars), complicating assays in glucose-rich media. Use buffer systems (e.g., HEPES, pH 7.4) to minimize interference .

- Protease Susceptibility : Serum proteases may cleave boronate esters. Include protease inhibitors (e.g., PMSF) in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.